1-(4-Methylphenyl)piperazine
Overview
Description
1-(4-Methylphenyl)piperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
1-(4-Methylphenyl)piperazine, also known as 1-4-MPPZ, is primarily used as a permeation enhancer . Its main target is the intestinal epithelium, where it enhances the absorption of macromolecular therapeutics into the bloodstream .
Mode of Action
1-4-MPPZ interacts with the intestinal epithelium to enhance transepithelial transport . This interaction results in increased permeability, allowing for improved absorption of therapeutics . The compound has been shown to have minimal cytotoxicity compared to similarly effective molecules .
Biochemical Pathways
It is known that the compound enhances the permeability of the intestinal epithelium, which is a crucial step in the absorption of orally administered macromolecular therapeutics .
Pharmacokinetics
Its role as a permeation enhancer suggests that it may influence the bioavailability of co-administered therapeutics by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of 1-4-MPPZ’s action is the enhanced permeability of the intestinal epithelium, leading to improved absorption of macromolecular therapeutics into the bloodstream . This can potentially improve the efficacy of orally administered therapeutics.
Action Environment
The action of 1-4-MPPZ is influenced by the environment of the gastrointestinal tract. Factors such as pH and the presence of other substances in the gut can affect the compound’s efficacy as a permeation enhancer . .
Biochemical Analysis
Biochemical Properties
1-(4-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as a permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . This compound also interacts with tight junction proteins, altering their expression and thereby enhancing paracellular permeability .
Cellular Effects
This compound affects various types of cells and cellular processes. In Caco-2 cells, it has been observed to decrease transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers such as [14C]-mannitol . This indicates its potential to modulate cell signaling pathways and influence cellular metabolism. Additionally, it has been found to impact mitochondrial function by decreasing mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tight junction proteins, leading to changes in their expression and function . This compound acts as a permeation enhancer by altering the paracellular pathway, which facilitates the transport of molecules across the intestinal epithelium. It also affects mitochondrial membrane potential, which may contribute to its overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to induce a concentration-dependent decrease in TEER and an increase in paracellular permeability without causing histological damage . The stability and degradation of this compound in laboratory conditions have not been extensively documented, but its effects on cellular function appear to be consistent over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher concentrations of this compound have been associated with increased permeability and decreased TEER in isolated rat intestinal mucosae . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to affect the permeability of the intestinal epithelium by modulating tight junction proteins
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with tight junction proteins and other transporters . This compound enhances paracellular permeability, which suggests its potential to be distributed across epithelial barriers. Detailed studies on its localization and accumulation within specific tissues are limited.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its effects on tight junction proteins and mitochondrial membrane potential . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of batch or flow reactors. A simplified procedure for the general synthesis of monosubstituted piperazines involves the use of protonated piperazine and heterogeneous catalysis by metal ions supported on commercial polymeric resins . This method can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological systems and their interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-Phenylpiperazine
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methoxyphenyl)piperazine
Comparison: 1-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to 1-phenylpiperazine and its effectiveness as an intestinal permeation enhancer . The presence of the methyl group at the para position of the phenyl ring contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYFZXGNFNRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192706 | |
Record name | 1-(p-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39593-08-3 | |
Record name | 1-(4-Methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39593-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Tolyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(p-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Methylphenyl)piperazine impact intestinal permeability, and what mechanisms are involved?
A1: this compound (1-4-MPPZ) demonstrates potential as a permeation enhancer for drug delivery across the intestinal epithelium. Research [] using rat colonic mucosae revealed that 1-4-MPPZ increased the permeability of both a paracellular marker ([14C]-mannitol) and a peptide drug ([3H]-octreotide). This effect is attributed to a decrease in transepithelial electrical resistance (TEER), suggesting a loosening of the tight junctions between epithelial cells. Furthermore, the study suggests involvement of 5-HT4 receptors, loop diuretics, and myosin light chain kinase in the permeation-enhancing activity of 1-4-MPPZ.
Q2: What distinguishes the effects of this compound from similar compounds like 1-Phenylpiperazine?
A2: While both this compound (1-4-MPPZ) and 1-Phenylpiperazine (PPZ) can enhance intestinal permeability, their mechanisms and potency differ []. Both compounds decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, but 1-4-MPPZ exhibited a less pronounced effect. Interestingly, only 1-4-MPPZ increased the permeability of the peptide drug [3H]-octreotide, suggesting a unique ability to facilitate the transport of larger molecules across the intestinal barrier. Further investigation into the structure-function relationship of these phenylpiperazine derivatives is crucial to understanding these differences [].
Q3: Are there any potential safety concerns regarding the use of this compound as a permeation enhancer?
A3: While this compound (1-4-MPPZ) exhibits promising permeation-enhancing properties, further research is needed to fully assess its safety profile. Studies [] indicate that 1-4-MPPZ can alkalize the surrounding buffer, which might impact intestinal physiology. Although no histological damage was observed in the rat colonic mucosae model, long-term exposure effects remain unknown. Comprehensive toxicological studies are necessary to determine safe and effective doses for potential applications.
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